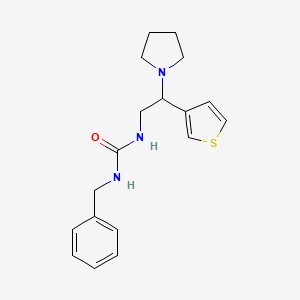
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a thiophene ring. The unique combination of these structural elements makes it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of benzylamine with a suitable thiophene derivative under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate derivative to form the urea functional group. This reaction is typically carried out in the presence of a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or thiophene rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced analogs with altered hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the benzyl or thiophene rings.
科学的研究の応用
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in key biochemical processes.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Modulate Gene Expression: Influence the expression of genes involved in various physiological and pathological processes.
類似化合物との比較
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-(pyrrolidin-1-yl)ethyl)urea: Lacks the thiophene ring, resulting in different chemical and biological properties.
1-Benzyl-3-(2-(thiophen-3-yl)ethyl)urea: Lacks the pyrrolidine ring, leading to variations in its reactivity and applications.
1-Benzyl-3-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)urea:
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-benzyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(19-12-15-6-2-1-3-7-15)20-13-17(16-8-11-23-14-16)21-9-4-5-10-21/h1-3,6-8,11,14,17H,4-5,9-10,12-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRTUXKXHSMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate](/img/structure/B2607413.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B2607414.png)
![2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2607416.png)
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(3-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B2607418.png)
![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2607420.png)

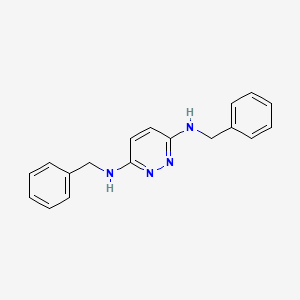
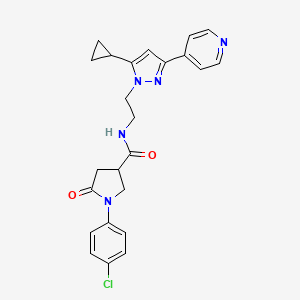
![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
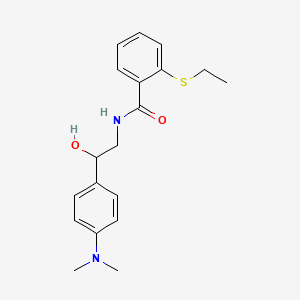
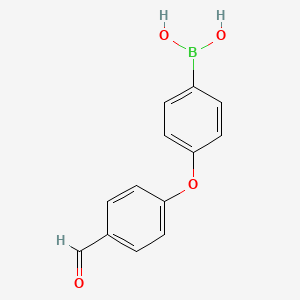
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
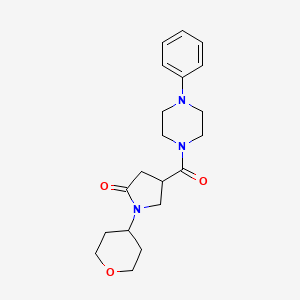
![4-(diethylsulfamoyl)-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide](/img/structure/B2607436.png)
